1-{6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane
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Overview
Description
1-{6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a pyridazine ring, and an azepane ring
Preparation Methods
The synthesis of 1-{6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the piperazine derivative: This step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperazine under basic conditions to form the piperazine derivative.
Synthesis of the pyridazine ring: The piperazine derivative is then reacted with a suitable pyridazine precursor under reflux conditions to form the pyridazine ring.
Formation of the azepane ring: The final step involves the cyclization of the intermediate compound to form the azepane ring, typically under acidic or basic conditions.
Chemical Reactions Analysis
1-{6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane undergoes various chemical reactions, including:
Scientific Research Applications
1-{6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-{6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways: It affects signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
1-{6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane can be compared with other similar compounds, such as:
1-(4-methoxy-3-methylbenzenesulfonyl)piperidine: This compound shares a similar piperidine ring but lacks the pyridazine and azepane rings, making it less complex.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds have similar structural features but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C22H31N5O3S |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
1-[6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane |
InChI |
InChI=1S/C22H31N5O3S/c1-18-17-19(7-8-20(18)30-2)31(28,29)27-15-13-26(14-16-27)22-10-9-21(23-24-22)25-11-5-3-4-6-12-25/h7-10,17H,3-6,11-16H2,1-2H3 |
InChI Key |
JPRGLLUYBAFTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4)OC |
Origin of Product |
United States |
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